

An In-Depth Technical Guide on the Cellular Targets of Anticancer Agent 174

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Compound of Interest

Compound Name: Anticancer agent 174

Cat. No.: B12384422

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Disclaimer: The specific quantitative data and detailed experimental protocols for **Anticancer agent 174** (also known as BA-3) are contained within the primary research article: Wang X, et al. "Mitochondria-targeted pentacyclic triterpene NIR-AIE derivatives for enhanced chemotherapeutic and chemo-photodynamic combined therapy." European Journal of Medicinal Chemistry. 2023 Nov 24;264:115975. Access to the full text of this publication was not available; therefore, the following guide is constructed based on the publicly available information identifying the agent's mechanism of action, supplemented with illustrative data and standard experimental protocols relevant to this mechanism. For definitive data and methodologies, consultation of the primary research article is essential.

Introduction

Anticancer agent 174 (BA-3) is a novel synthetic compound identified as a mitochondria-targeted pentacyclic triterpene derivative.^[1] It has demonstrated efficacy in preclinical models, notably in a melanoma mouse xenograft model, by inhibiting cancer cell proliferation.^[1] The primary mechanism of action for **Anticancer agent 174** is the induction of tumor cell apoptosis through the mitochondrial pathway.^[1] This guide provides an in-depth overview of its cellular targets and the methodologies used to characterize its anticancer activity.

Cellular Targets of Anticancer Agent 174

The primary cellular organelle targeted by **Anticancer agent 174** is the mitochondrion. By specifically accumulating in the mitochondria of cancer cells, the agent triggers the intrinsic pathway of apoptosis. This pathway is a highly regulated process of programmed cell death

crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The key molecular targets within this pathway are the proteins of the B-cell lymphoma 2 (Bcl-2) family, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP).

Anticancer agent 174 likely modulates the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This disruption leads to MOMP, resulting in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c. The release of these factors initiates a cascade of enzymatic reactions, ultimately leading to controlled cell death.

Quantitative Data

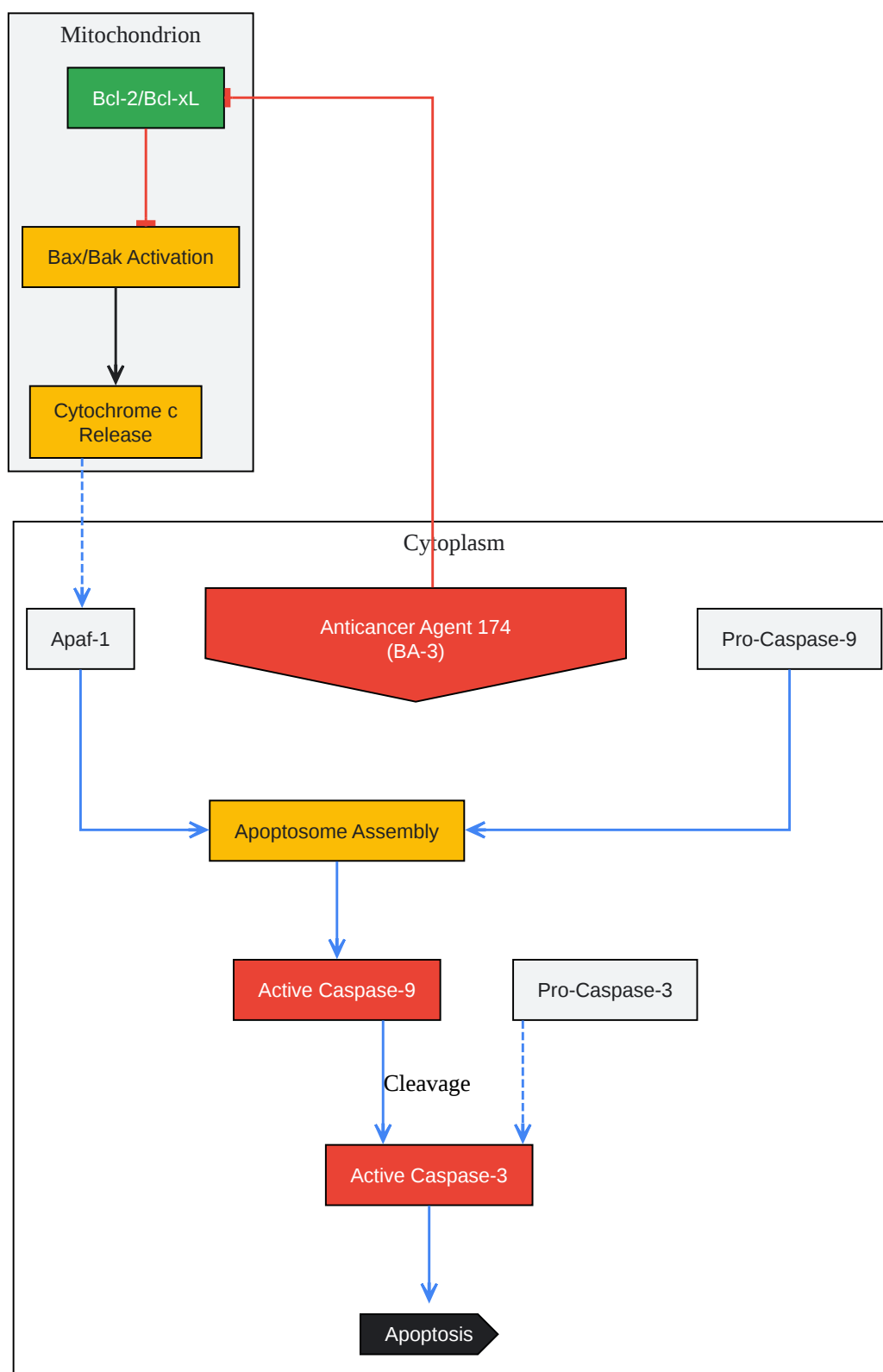
The precise half-maximal inhibitory concentrations (IC₅₀) for **Anticancer agent 174** are detailed in the primary literature. The following table provides an illustrative example of how such data would be presented for a panel of cancer cell lines.

Table 1: Illustrative In Vitro Cytotoxicity of **Anticancer Agent 174** (BA-3)

Cell Line	Cancer Type	Illustrative IC ₅₀ (μM)
A375	Malignant Melanoma	0.5
MCF-7	Breast Adenocarcinoma	1.2
HeLa	Cervical Cancer	2.5
NIH-3T3	Normal Fibroblast	> 20

Signaling Pathway

The mechanism of action of **Anticancer agent 174** converges on the mitochondrial or intrinsic pathway of apoptosis. This pathway is initiated by various intracellular stresses, including the action of chemotherapeutic agents that target mitochondria. The process culminates in the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.





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References

- 1. medchemexpress.com [medchemexpress.com]
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